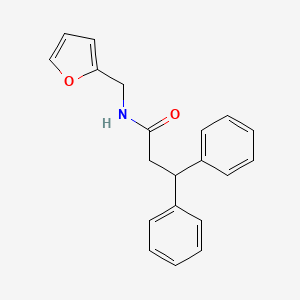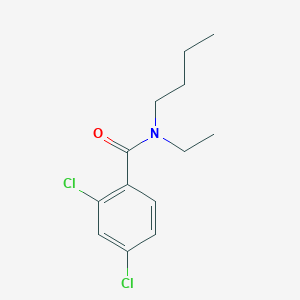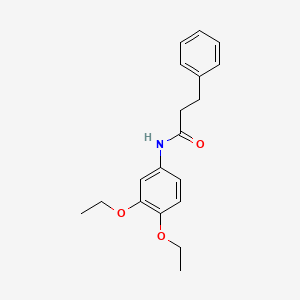![molecular formula C21H22N2O3 B4971023 N-benzyl-5-[(2,5-dimethylphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4971023.png)
N-benzyl-5-[(2,5-dimethylphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-5-[(2,5-dimethylphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide, commonly known as DMXB-A, is a synthetic compound that has been extensively studied due to its potential therapeutic applications. DMXB-A belongs to the class of isoxazolecarboxamide compounds, which have shown to have various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Mecanismo De Acción
DMXB-A exerts its neuroprotective effects through the activation of the alpha7 nicotinic acetylcholine receptor (α7nAChR). α7nAChR activation leads to the release of various neurotrophic factors, which promote neuronal survival and growth. DMXB-A also reduces the release of pro-inflammatory cytokines, which can cause neuroinflammation and neuronal damage.
Biochemical and Physiological Effects:
DMXB-A has shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. DMXB-A reduces the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, which can cause neuroinflammation and neuronal damage. DMXB-A also increases the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which can protect neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXB-A has several advantages for lab experiments, including its high potency, selectivity, and solubility in water. However, DMXB-A also has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for DMXB-A research, including:
1. Investigating the potential therapeutic applications of DMXB-A in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis.
2. Developing new derivatives of DMXB-A with improved pharmacokinetic and pharmacodynamic properties.
3. Investigating the potential of DMXB-A as a neuroprotective agent in traumatic brain injury and stroke.
4. Investigating the potential of DMXB-A as a cognitive enhancer in healthy individuals and patients with cognitive impairment.
5. Investigating the molecular mechanisms underlying the neuroprotective effects of DMXB-A.
In conclusion, DMXB-A is a synthetic compound that has shown to have potential therapeutic applications in various neurological disorders. DMXB-A exerts its neuroprotective effects through the activation of the α7nAChR, which leads to the release of various neurotrophic factors and reduces the release of pro-inflammatory cytokines. DMXB-A has several advantages for lab experiments, including its high potency, selectivity, and solubility in water. However, DMXB-A also has some limitations, including its high cost and limited availability. There are several future directions for DMXB-A research, including investigating its potential therapeutic applications in other neurological disorders and developing new derivatives with improved properties.
Métodos De Síntesis
DMXB-A can be synthesized through a multi-step process that involves the reaction of 5-bromo-3-isoxazolecarboxylic acid with benzylamine, followed by the reaction of the resulting intermediate with N-methyl-N-[2-(2,5-dimethylphenoxy)ethyl]amine. The final product is obtained through a purification process that involves recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
DMXB-A has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DMXB-A has shown to have neuroprotective effects, which can prevent or slow down the progression of these diseases.
Propiedades
IUPAC Name |
N-benzyl-5-[(2,5-dimethylphenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15-9-10-16(2)20(11-15)25-14-18-12-19(22-26-18)21(24)23(3)13-17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCHAKCEJQCMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC(=NO2)C(=O)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-benzyl-1-piperidinyl)methyl]-1H-indole](/img/structure/B4970943.png)
![1-(3-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B4970949.png)
![2-[3-(dimethylamino)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4970955.png)
![5-[(benzylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4970970.png)
![N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4970971.png)

![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B4970986.png)
![N-benzyl-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4970995.png)

![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3,4-dichlorobenzoate](/img/structure/B4971016.png)

![3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4971022.png)
![N-{4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B4971029.png)
